5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and thiosemicarbazide.
Formation of Thiadiazole Ring: The reaction between 2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst leads to the formation of the thiadiazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound has a similar structure but lacks the ethenyl group, which may result in different biological activities.
2-amino-1,3,4-thiadiazole: This compound is a simpler analog and serves as a precursor in the synthesis of more complex thiadiazole derivatives.
Properties
CAS No. |
6039-83-4 |
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Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-6H,(H2,12,14)/b6-5+ |
InChI Key |
YPGMOJZDPBVHJE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN=C(S2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NN=C(S2)N)Cl |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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